(5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features a unique combination of functional groups, including a mercapto group, a phenyl ring, and a thienylmethylene moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptoimidazole with benzaldehyde and 2-thiophenecarboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thienylmethylene moiety or the imidazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate biological pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione
- N-(2-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Uniqueness
(5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H10N2OS2 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(5E)-3-phenyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C14H10N2OS2/c17-13-12(9-11-7-4-8-19-11)15-14(18)16(13)10-5-2-1-3-6-10/h1-9H,(H,15,18)/b12-9+ |
InChI Key |
VOBGCINEIKSOFY-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S |
Origin of Product |
United States |
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